4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylbutanehydrazide
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Overview
Description
4-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N’-PHENYLBUTANEHYDRAZIDE is a complex organic compound that features a thiazolidinone core, a thiophene ring, and a phenylbutanehydrazide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N’-PHENYLBUTANEHYDRAZIDE typically involves the following steps:
Formation of the Thiazolidinone Core: This is achieved by reacting thiourea with chloroacetic acid under basic conditions to form the thiazolidinone ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a condensation reaction with thiophene-2-carbaldehyde.
Formation of the Hydrazide Moiety: The final step involves the reaction of the intermediate with phenylbutanehydrazide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N’-PHENYLBUTANEHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor and antimicrobial activities.
Biological Research: The compound is used in studies investigating enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N’-PHENYLBUTANEHYDRAZIDE involves:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with cellular pathways related to cell division and metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone cores, such as rhodanine derivatives.
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carbaldehyde.
Uniqueness
4-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N’-PHENYLBUTANEHYDRAZIDE is unique due to its combination of a thiazolidinone core, a thiophene ring, and a phenylbutanehydrazide moiety, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H17N3O2S3 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N'-phenylbutanehydrazide |
InChI |
InChI=1S/C18H17N3O2S3/c22-16(20-19-13-6-2-1-3-7-13)9-4-10-21-17(23)15(26-18(21)24)12-14-8-5-11-25-14/h1-3,5-8,11-12,19H,4,9-10H2,(H,20,22)/b15-12- |
InChI Key |
FMNGJHBREOEOOW-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NNC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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